molecular formula C17H19N3O2 B11788424 4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde

4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B11788424
M. Wt: 297.35 g/mol
InChI Key: KQOZLVHWIAAMGZ-UHFFFAOYSA-N
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Description

4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde is a heterocyclic compound featuring a pyridine core substituted with a hydroxyphenylmethyl group at the 5-position and a piperazine ring at the 2-position. This compound’s structural complexity arises from the interplay of aromatic pyridine, hydroxyphenyl, and piperazine-carbaldehyde motifs, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or receptor targeting.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

4-[5-[hydroxy(phenyl)methyl]pyridin-2-yl]piperazine-1-carbaldehyde

InChI

InChI=1S/C17H19N3O2/c21-13-19-8-10-20(11-9-19)16-7-6-15(12-18-16)17(22)14-4-2-1-3-5-14/h1-7,12-13,17,22H,8-11H2

InChI Key

KQOZLVHWIAAMGZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C=O)C2=NC=C(C=C2)C(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aldehyde group can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the aldehyde group can produce primary alcohols.

Scientific Research Applications

4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds with biological macromolecules, influencing their activity. The piperazine ring can interact with receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Source) Core Structure Key Substituents/Functional Groups Synthesis Highlights Potential Applications
Target Compound (PubChem ) Pyridine 5-(Hydroxy(phenyl)methyl), 2-piperazine-carbaldehyde Likely coupling/recrystallization (similar to ) Enzyme inhibition, antiparasitic
Compound 40b () Thiophene 3-Hydroxyphenyl, 1-piperazine-pentanone EDC/HOBt-mediated amide coupling Anti-schistosomal agents
Compound 5 () Pyrazole 4-(Trifluoromethyl)phenyl, piperazine-butanone Carboxylic acid-piperazine coupling Kinase inhibition (hypothetical)
Compounds 148–155 () Imidazole 5-Fluorophenyl, methylthio, pyridine-2-amine High-temperature amine substitution CK1δ kinase inhibitors
Compound 4b () Quinoline-pyrazole 4-Methylphenyl, piperazine-carbamide Multi-step coupling Anticancer (quinoline-based targets)

Key Observations

Core Structure Variations: The target compound utilizes a pyridine core, offering a planar aromatic system with nitrogen-directed electronic effects. In contrast, Compound 40b (thiophene) and Compound 5 (pyrazole) incorporate sulfur- or nitrogen-rich heterocycles, which alter electron distribution and metabolic stability .

Functional Group Impact :

  • The carbaldehyde on the target’s piperazine distinguishes it from analogs like Compound 40b (ketone) and Compound 5 (trifluoromethyl). The aldehyde’s electrophilicity may facilitate covalent binding to biological targets (e.g., cysteine residues) or serve as a synthetic handle for further modifications .
  • Hydroxyphenylmethyl vs. Trifluoromethylphenyl : The hydroxyl group in the target compound enhances solubility and hydrogen-bonding capacity, while the trifluoromethyl group in Compound 5 increases lipophilicity and metabolic resistance .

Synthetic Strategies: The target compound’s synthesis likely involves coupling a hydroxyphenylmethyl-pyridine intermediate with piperazine-carbaldehyde, akin to the EDC/HOBt-mediated amide formation in Compound 40b .

Kinase Inhibition: Piperazine derivatives like Compounds 148–155 are CK1δ inhibitors, suggesting the target’s carbaldehyde could interact with kinase ATP-binding pockets .

Biological Activity

4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde, also known as compound 1182002-05-6, is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a pyridine ring and a hydroxymethylphenyl group, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

  • Molecular Formula : C₁₇H₁₉N₃O₂
  • CAS Number : 1182002-05-6
  • Structure : The compound consists of a piperazine ring attached to a pyridine and a hydroxymethylphenyl moiety.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on different biological targets. The following sections detail specific findings regarding its activity against various biological systems.

Antiparasitic Activity

Recent studies have indicated that certain piperazine derivatives exhibit inhibitory effects on enzymes involved in the sterol biosynthesis pathway in parasites such as Leishmania species. For instance, related compounds have shown strong inhibition against CYP51 and CYP5122A1 enzymes, which are critical for the survival of these parasites. While specific data on this compound is limited, its structural similarities suggest potential antiparasitic activity through similar mechanisms .

Neuropharmacological Effects

Piperazine derivatives are often investigated for their neuropharmacological properties. Compounds with similar structures have been shown to interact with neurotransmitter systems, including serotonin and dopamine pathways. This interaction can lead to anxiolytic or antidepressant effects. However, specific studies focusing on the neuropharmacological impact of this compound remain sparse and warrant further investigation.

Case Studies and Experimental Data

  • Inhibition Studies :
    • A study investigating the inhibition of CYP enzymes reported that structurally related piperazine compounds demonstrated varying degrees of enzyme inhibition, suggesting that modifications in the structure could enhance or reduce biological activity .
  • Selectivity Profiles :
    • Compounds similar to this compound have shown selectivity for certain biological targets, which could be beneficial in designing drugs with fewer side effects .

Data Table: Comparative Biological Activities

Compound NameTarget EnzymeIC₅₀ (µM)SelectivityReference
Compound ACYP51<1High
Compound BCYP5122A1<10Moderate
This compoundTBDTBDTBDTBD

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